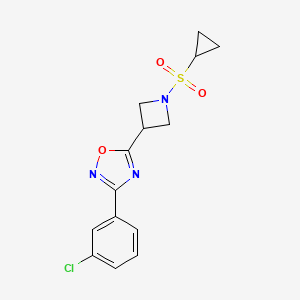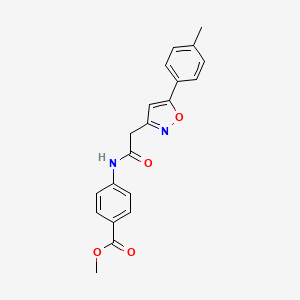
Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.
Acylation: The isoxazole derivative is then acylated with p-tolyl acetic acid chloride in the presence of a base like triethylamine to form the acetamido intermediate.
Esterification: Finally, the acetamido intermediate is esterified with methyl 4-hydroxybenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or ester moieties using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to the biological activities of the isoxazole moiety.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory processes or bind to receptors that regulate cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2-(5-methylisoxazol-3-yl)acetamido)benzoate
- Methyl 4-(2-(5-phenylisoxazol-3-yl)acetamido)benzoate
- Methyl 4-(2-(5-chloroisoxazol-3-yl)acetamido)benzoate
Uniqueness
Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and potentially improve its biological activity and membrane permeability compared to other similar compounds.
Propriétés
IUPAC Name |
methyl 4-[[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-3-5-14(6-4-13)18-11-17(22-26-18)12-19(23)21-16-9-7-15(8-10-16)20(24)25-2/h3-11H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUUXDAODVWADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
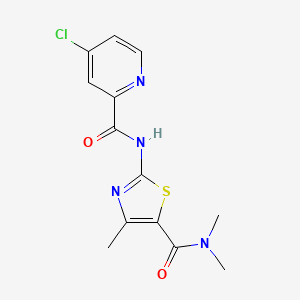
![1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene](/img/structure/B2671214.png)
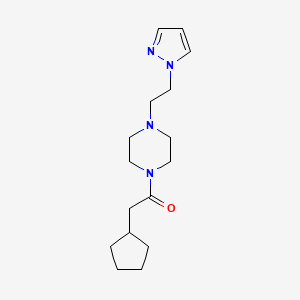
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2671216.png)
![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)
![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/new.no-structure.jpg)
![4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2671220.png)
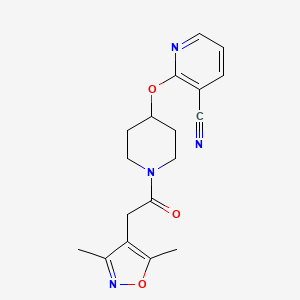
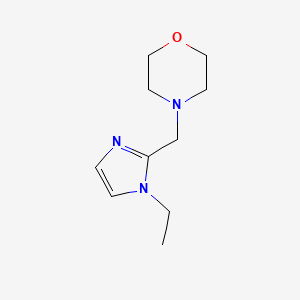
![N-[5-chloro-2-(piperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2671226.png)
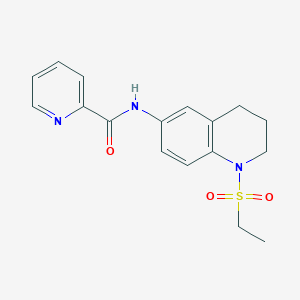

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2671233.png)
